molecular formula C7H4F4N2O2 B1267343 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline CAS No. 344-29-6

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Cat. No.: B1267343
CAS No.: 344-29-6
M. Wt: 224.11 g/mol
InChI Key: XOQNQGVENLOUBD-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F4N2O2. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-fluoro-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products:

Scientific Research Applications

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is primarily related to its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a nitro group and a trifluoromethyl group on the same aromatic ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline (CAS No. 344-29-6) is an aromatic amine with significant biological activity, particularly in medicinal chemistry and agrochemicals. This compound's unique trifluoromethyl and nitro substituents contribute to its diverse interactions with biological systems, making it a subject of interest in pharmacological research.

The chemical structure of this compound can be represented as follows:

C7H4F4N2O2\text{C}_7\text{H}_4\text{F}_4\text{N}_2\text{O}_2

This compound features:

  • A fluoro group at the para position.
  • A nitro group at the meta position.
  • A trifluoromethyl group at the ortho position.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various aniline derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Cytotoxicity and Cancer Research

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's efficacy was attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis via ROS
A54920.5Disruption of mitochondrial function
HeLa18.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the aniline structure, such as varying the position or type of substituents, significantly impact its potency and selectivity against different biological targets.

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.
  • Nitro Group : The nitro group is crucial for electron-withdrawing properties, which are essential for interaction with biological macromolecules.
  • Trifluoromethyl Group : This group contributes to increased metabolic stability and may influence binding affinity to target proteins.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, accompanied by increased markers of apoptosis (caspase activation and PARP cleavage). The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antifungal agent. The study highlighted the need for further exploration into its mechanism, which appears to involve inhibition of chitin synthesis in fungal cell walls .

Properties

IUPAC Name

4-fluoro-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNQGVENLOUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278845
Record name 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-29-6
Record name 344-29-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetamido-5-fluoro-3-nitrobenzotrifluoride (1.50 g, 5.64 mmol) in concentrated HCl (10 mL) was refluxed overnight and it was extracted by ethyl acetate (2×10 mL). The extract was dried over Mg2SO4, and evaporated to give 624 mg of 2-amino-5-fluoro-3-nitrobenzotrifluoride (50%). 1H NMR (CDCl3): δ6.547 (s, 2H), 7.570 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz), 8.114 (dd, 1H, J1 =2.7 Hz, J2 =5.7 Hz).
Name
2-acetamido-5-fluoro-3-nitrobenzotrifluoride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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